molecular formula C22H18FN3O2 B2775935 1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902961-12-0

1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2775935
CAS RN: 902961-12-0
M. Wt: 375.403
InChI Key: UJLQVTOCOHBSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Novel synthesis methods have been developed for pyrido[2,3-d]pyrimidine derivatives, demonstrating the versatility of these compounds in medicinal chemistry and materials science. For instance, Rauf et al. (2010) elaborated on the synthesis and urease inhibition of 5-substituted pyrido[1,2-a]pyrimidine derivatives, showcasing their potential biological activities (Rauf et al., 2010). Similarly, Ashraf et al. (2019) reported the efficient synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives and explored their structural and spectral properties (Ashraf et al., 2019).

Herbicidal Activities : The pyrido[2,3-d]pyrimidine derivatives have shown promise in agricultural applications, with certain compounds exhibiting significant herbicidal activities. Huazheng (2013) synthesized compounds with potent effects against Brassica napus, highlighting their potential as herbicides (Yang Huazheng, 2013).

Antitumor Activities : Research into the antitumor properties of pyrido[2,3-d]pyrimidine derivatives has yielded promising results. Raić-Malić et al. (2000) synthesized new derivatives and evaluated their antitumor activities, identifying compounds with significant effects against various cancer cell lines (Silvana Raić-Malić et al., 2000).

Potential Applications

Biopharmaceutical Properties : The structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been shown to result in significant variation in biopharmaceutical properties, such as solubility and permeability, indicating their potential in drug development (Jatczak et al., 2014).

Photophysical Properties and pH-Sensing : Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, demonstrating their solid-state fluorescence and potential as pH sensors, showcasing the utility of pyrido[2,3-d]pyrimidine derivatives in materials science (Han Yan et al., 2017).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-15-8-10-16(11-9-15)13-26-21(27)18-6-4-12-24-20(18)25(22(26)28)14-17-5-2-3-7-19(17)23/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLQVTOCOHBSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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